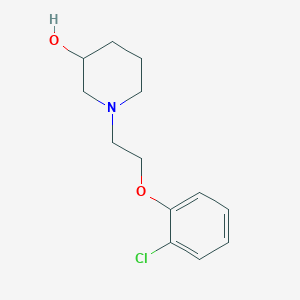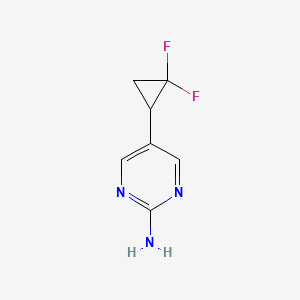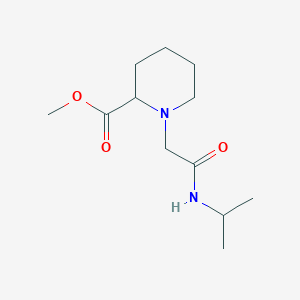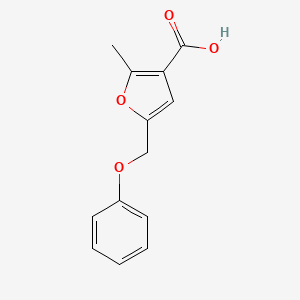![molecular formula C15H25BO4 B14899533 4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane](/img/structure/B14899533.png)
4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(spiro[bicyclo[410]heptane-3,2’-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane is a complex organic compound with a unique structure that includes a spirocyclic system and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable bicyclo[4.1.0]heptane derivative with a boronic acid or boronate ester. The reaction conditions often require the use of a catalyst, such as a palladium or nickel complex, and may be carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification methods such as chromatography or crystallization would be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The spirocyclic system allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronate ester group would yield boronic acids, while nucleophilic substitution could introduce various functional groups into the spirocyclic system .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The spirocyclic system also contributes to its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane derivatives: These compounds share the bicyclo[4.1.0]heptane core but differ in their functional groups.
Boronate esters: Compounds with similar boronate ester groups but different cyclic systems.
Uniqueness
4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane is unique due to its combination of a spirocyclic system and a boronate ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science .
Properties
Molecular Formula |
C15H25BO4 |
|---|---|
Molecular Weight |
280.17 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[1,3-dioxolane-2,4'-bicyclo[4.1.0]heptane]-1'-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H25BO4/c1-12(2)13(3,4)20-16(19-12)14-5-6-15(10-11(14)9-14)17-7-8-18-15/h11H,5-10H2,1-4H3 |
InChI Key |
QDAOCEUYIVRTJP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CCC4(CC2C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















